molecular formula C25H28F2N8 B2369183 Abemaciclib Metabolites M2 CAS No. 1231930-57-6

Abemaciclib Metabolites M2

Cat. No. B2369183
CAS RN: 1231930-57-6
M. Wt: 478.552
InChI Key: IXGZDCRFGCEEBU-UHFFFAOYSA-N
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Description

Abemaciclib Metabolites M2 is a metabolite of abemaciclib . It acts as a potent CDK4 and CDK6 inhibitor with anti-cancer activity . In humans, abemaciclib is extensively metabolized by CYP3A4 with the formation of three active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) .


Synthesis Analysis

Abemaciclib is metabolized via hydroxylation, N-oxidation, N-dealkylation, oxidative deamination followed by reduction and sulfate conjugation . A new synthesis for an intermediate of abemaciclib has been described .


Chemical Reactions Analysis

Abemaciclib is extensively metabolized by CYP3A4 to form three active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) . These metabolites showed similar potency compared to the parent drug and were significantly abundant in plasma circulation .

Scientific Research Applications

  • Pharmacokinetics and Metabolism :

    • Abemaciclib is extensively metabolized to form active metabolites, including N-desethylabemaciclib (M2), which have similar potency to the parent drug. These metabolites are significant in plasma circulation, contributing to abemaciclib's clinical activity. A study developed and validated a UHPLC-MS/MS method for quantifying abemaciclib and its active metabolites in human and mouse plasma, supporting further investigations into the drug (Martínez-Chávez et al., 2021).
  • Impact of Genetic Polymorphisms :

    • Genetic variations, specifically ABCB1 and ABCG2 polymorphisms, affect the pharmacokinetics of abemaciclib metabolites, including M2. The study investigated the influence of these polymorphisms in breast cancer patients, finding an association with higher exposure doses for M2 in certain genetic types (Maeda et al., 2023).
  • Inhibitory Effects on Cancer Cell Lines :

    • Abemaciclib metabolites, including M2, have been shown to inhibit CDK4 and CDK6 in various cancer cell lines. Their potency is nearly equivalent to that of abemaciclib, significantly impacting cell growth and cycle progression in cancer cells (Burke et al., 2016).
  • Effects on Brain Penetration and Overall Exposure :

    • Research on the role of ABCB1, ABCG2, and CYP3A in the pharmacokinetics and tissue distribution of abemaciclib and its active metabolites (including M2) indicates that these transporters and enzymes significantly influence the drug's brain penetration and overall plasma exposure (Martínez-Chávez et al., 2021).
  • Pharmacodynamic Properties :

    • A comprehensive review of the pharmacokinetic and pharmacodynamic properties of cyclin-dependent kinase 4 and 6 inhibitors, including abemaciclib, highlights the clinical significance of M2 and other metabolites in treating breast cancer (Groenland et al., 2020).
  • Role in Drug Transport and Metabolism :

    • Another study investigates the role of multidrug efflux transporters and CYP3A in the pharmacokinetics and tissue distribution of abemaciclib and its active metabolites. This research provides insights into how these transporters and enzymes impact the effectiveness and safety of abemaciclib in clinical use, especially for brain tumors (Chavez et al., 2020).

properties

IUPAC Name

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGZDCRFGCEEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abemaciclib Metabolites M2

Synthesis routes and methods

Procedure details

To a mixture of 4-{6-[5-fluoro-4-(7-fluoro-3-isopropyl-2-methyl-3H-benzoimidazol-5-yl)-pyrimidin-2-ylamino]-pyridin-3-ylmethyl}-piperazine-1-carboxylic acid tert-butyl ester (150 mg) in DCM (10 mL) and methanol (10 mL) add hydrogen chloride 4M in dioxane (194 μL). Stir 10 min and remove the solvent under vacuum. Purify by strong cation exchange cartridge (SCX) eluting with methanol and then methanol-NH3 2M followed by silica gel column chromatography eluting with DCM/methanol-NH3 2M (3%) to afford 120 mg of the title compound. MS (ES+): m/z=479 (M+H)+.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
194 μL
Type
solvent
Reaction Step Two

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